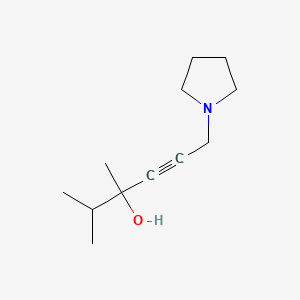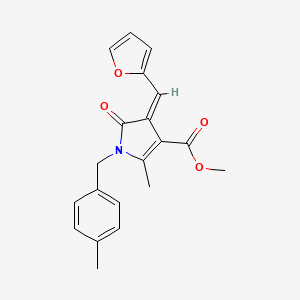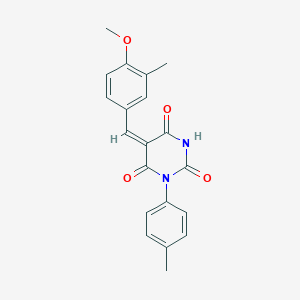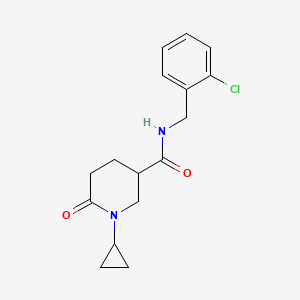
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol, also known as PNU-282987, is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is a ligand-gated ion channel that is widely distributed in the central nervous system and is involved in various physiological processes such as learning, memory, and inflammation. PNU-282987 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
作用机制
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol exerts its effects by binding to and activating the α7nAChR. This receptor is a ligand-gated ion channel that is permeable to calcium ions and is involved in various physiological processes such as learning, memory, and inflammation. Activation of the α7nAChR by 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol results in an influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways that lead to the observed physiological effects.
Biochemical and Physiological Effects:
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to have various biochemical and physiological effects. In Alzheimer's disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to reduce the accumulation of amyloid beta plaques, which are a hallmark of the disease. 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has also been shown to reduce inflammation in the brain, which is thought to contribute to the cognitive impairment seen in Alzheimer's disease. In schizophrenia, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to improve cognitive function and reduce negative symptoms such as social withdrawal and apathy. In inflammatory bowel disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to reduce inflammation and improve gut barrier function.
实验室实验的优点和局限性
One advantage of using 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol in lab experiments is its selectivity for the α7nAChR. This allows researchers to specifically target this receptor and study its effects without affecting other receptors or physiological processes. However, one limitation of using 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has a relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are several future directions for research on 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol. One area of interest is its potential therapeutic applications in other diseases such as multiple sclerosis and Parkinson's disease. Another area of interest is the development of more potent and selective α7nAChR agonists that may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the intracellular signaling pathways activated by 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol and their role in the observed physiological effects.
合成方法
The synthesis of 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol involves several steps, including the synthesis of the pyrrolidine ring, the introduction of the alkyne group, and the introduction of the hydroxyl group. The most commonly used method for synthesizing 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol is the Sonogashira coupling reaction, which involves the coupling of an aryl or alkyl halide with an acetylene in the presence of a palladium catalyst. The resulting intermediate is then converted to 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol by a series of chemical reactions.
科学研究应用
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to improve cognitive function and reduce negative symptoms such as social withdrawal and apathy. In inflammatory bowel disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to reduce inflammation and improve gut barrier function.
属性
IUPAC Name |
2,3-dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(2)12(3,14)7-6-10-13-8-4-5-9-13/h11,14H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJSSYOPMZYMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#CCN1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)


![N-(3,4-difluorophenyl)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5112487.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide](/img/structure/B5112488.png)

![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5112493.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5112494.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5112505.png)


![1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)
![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112538.png)